molecular formula C11H14BrNO2 B13271357 3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid

3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid

Cat. No.: B13271357
M. Wt: 272.14 g/mol
InChI Key: DKQZFDZOVGIGHZ-UHFFFAOYSA-N
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Description

3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid is an organic compound with the molecular formula C11H14BrNO2. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a propanoic acid moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid typically involves the bromination of a precursor compound followed by the introduction of the dimethylamino group. One common method involves the bromination of 2,5-dimethylaniline to form 2-bromo-5-dimethylaminobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and acylation reactions. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid is unique due to the presence of both a bromine atom and a dimethylamino group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-[2-bromo-5-(dimethylamino)phenyl]propanoic acid

InChI

InChI=1S/C11H14BrNO2/c1-13(2)9-4-5-10(12)8(7-9)3-6-11(14)15/h4-5,7H,3,6H2,1-2H3,(H,14,15)

InChI Key

DKQZFDZOVGIGHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)CCC(=O)O

Origin of Product

United States

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